molecular formula C6H7NO4 B12836539 Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate

Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate

Cat. No.: B12836539
M. Wt: 157.12 g/mol
InChI Key: PBTNNZNCSUBNMV-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate is a synthetic heterocyclic compound that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. This molecule features two highly functionalizable sites: a methyl ester at the 4-position and a hydroxymethyl group at the 5-position of the isoxazole core. These functional groups allow for extensive synthetic modification, making it a valuable building block for constructing more complex molecules, such as hybrid compounds designed for probing new biological targets. The isoxazole ring is a common pharmacophore in numerous bioactive molecules and approved drugs. For instance, derivatives like Leflunomide are used as antirheumatic drugs, while others such as Valdecoxib are COX-2 inhibitors . In particular, trisubstituted isoxazoles have recently been identified as a novel class of allosteric inverse agonists for the nuclear receptor RORγt (Retinoic acid receptor-related Orphan Receptor Gamma t), which is a promising therapeutic target for treating autoimmune diseases like psoriasis, multiple sclerosis, and rheumatoid arthritis . The hydroxymethyl and ester substituents on the isoxazole core are critical handles for optimizing the potency, selectivity, and pharmacokinetic properties of such investigational compounds. Researchers also utilize this core structure in the design of hybrid molecules. Isoxazoles have been conjugated with other privileged scaffolds, such as benzopyran-4-ones, to create new chemical entities with enhanced and selective antiproliferative activity against various cancer cell lines, while demonstrating minimal cytotoxicity to normal cells . The presence of the ester group allows for straightforward hydrolysis to the corresponding carboxylic acid or its use in coupling reactions, while the hydroxymethyl group can be oxidized or used in nucleophilic substitution, providing a wide avenue for SAR (Structure-Activity Relationship) studies. This product is intended for research purposes in a controlled laboratory setting only. It is not meant for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-10-6(9)4-2-7-11-5(4)3-8/h2,8H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTNNZNCSUBNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cycloaddition Reactions: One common method for synthesizing isoxazole derivatives, including methyl 5-(hydroxymethyl)isoxazole-4-carboxylate, involves the [3+2] cycloaddition reaction of nitrile oxides with alkynes.

    Microwave-Assisted Synthesis: Another efficient method involves the use of microwave-assisted reactions.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that minimize the use of toxic reagents and reduce waste generation. Metal-free synthetic routes are particularly favored due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are commonly employed.

Major Products Formed:

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate has demonstrated potential as a therapeutic agent in various studies:

  • Anticancer Activity: Research indicates that this compound can inhibit the proliferation of cancer cell lines in vitro. For instance, a study found that it induced apoptosis through modulation of key signaling pathways involved in cell survival, showing promise as an anticancer drug .
  • Antimicrobial Properties: The compound has exhibited antimicrobial activity against multiple bacterial strains, suggesting its potential as a lead compound for antibiotic development. The results indicated a dose-dependent inhibition of bacterial growth .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique isoxazole ring structure allows for diverse chemical modifications, making it useful in creating derivatives with enhanced biological activity or improved pharmacokinetic properties .

Biological Research

The compound's interaction with biological targets has been a focal point in research:

  • Binding Affinity Studies: Interaction studies have shown that this compound binds effectively to various biological targets, which is essential for understanding its therapeutic potential and safety profile .
  • Electrochemical Behavior: Recent studies have evaluated the electrochemical behavior of isoxazole derivatives, revealing insights into their antioxidant properties and potential roles in cellular signaling pathways .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against lung cancer cell lines. The results indicated significant inhibition of cell growth, with the compound inducing apoptosis through the modulation of specific signaling pathways, thereby supporting its development as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another investigation highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The study demonstrated that this compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its viability as a candidate for antibiotic drug development .

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Isoxazole Derivatives

Substituent Variations and Physicochemical Properties

The substituents on the isoxazole ring significantly influence solubility, stability, and intermolecular interactions. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate –CH₂OH (5), –COOCH₃ (4) C₈H₁₁NO₅ 201.18 High polarity, hydrogen-bonding capacity
Ethyl 5-methylisoxazole-4-carboxylate –CH₃ (5), –COOCH₂CH₃ (4) C₇H₉NO₃ 155.15 Lower polarity, lipophilic
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate –CH(CH₃)₂ (5), –CH₃ (3), –COOCH₂CH₃ (4) C₁₀H₁₅NO₃ 197.23 Steric hindrance, reduced solubility
Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate –C₆H₄Cl (5), –COOCH₃ (4) C₁₂H₁₀ClNO₃ 251.67 Aromatic bulk, UV activity

Key Observations :

  • The hydroxymethyl group in this compound enhances water solubility compared to methyl or ethyl derivatives, which are more lipophilic .
  • Bulky substituents (e.g., isopropyl or 3-chlorophenyl) reduce solubility but improve thermal stability .

Hydrogen Bonding and Crystallography

The hydroxymethyl group enables unique intermolecular interactions. For example:

  • This compound likely forms intramolecular hydrogen bonds between the hydroxymethyl (–CH₂OH) and ester carbonyl (–COOCH₃), as seen in related compounds like 5-Methylisoxazole-4-carboxylic acid, which forms 1D chains via O–H⋯N hydrogen bonds .
  • In contrast, Ethyl 5-amino-3-methylisoxazole-4-carboxylate forms N–H⋯O hydrogen bonds, creating R₂²(7) ring motifs along crystal axes .

Biological Activity

Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate (MHIC) is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of MHIC, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Isoxazole Derivatives

Isoxazole derivatives are known for their biological activities , including anticancer, antioxidant, antibacterial, and antimicrobial properties. Their structural diversity allows for interaction with various biological targets, leading to significant pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MHIC. A notable investigation assessed the antiproliferative activity of several isoxazole derivatives, including MHIC, against various cancer cell lines. The results demonstrated that MHIC exhibited significant growth inhibitory effects on cancer cells with IC50 values indicating potent activity:

Cell Line IC50 (μM) Selectivity
MDA-MB-231 (Breast)5.6 - 17.84High selectivity over normal cells
HEK-293 (Normal)>293.2Minimal cytotoxicity

These findings suggest that MHIC selectively inhibits cancer cell proliferation while sparing normal cells, which is a desirable trait in anticancer drug development .

The mechanism by which MHIC exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : At a concentration of 5 μM, MHIC was shown to induce apoptosis in MDA-MB-231 cells by approximately 50.8% .
  • Kinase Inhibition : Screening against a panel of kinases indicated that MHIC does not exhibit significant inhibition towards various kinases, suggesting that its anticancer effects may be mediated through alternative pathways rather than direct kinase inhibition .
  • Cell Cycle Arrest : Some studies suggest that isoxazole derivatives can interfere with cell cycle progression, leading to increased apoptosis and reduced cell viability in cancer cells .

Additional Biological Activities

Beyond its anticancer properties, MHIC has been noted for other biological activities:

  • Antioxidant Properties : Isoxazole derivatives are recognized for their ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Antimicrobial Effects : Preliminary studies indicate potential antibacterial and antifungal activities, although specific data on MHIC's efficacy in these areas requires further exploration .

Case Studies and Research Findings

A comprehensive review of literature reveals various case studies that support the biological activity of MHIC:

  • Case Study on Antiproliferative Activity : A study demonstrated that compounds structurally related to MHIC showed significant antiproliferative effects across multiple cancer cell lines with varying IC50 values. The selectivity towards cancer cells was emphasized by comparing IC50 values against normal cell lines such as HEK-293 .
  • Mechanistic Insights : Research into the mechanisms revealed that isoxazole derivatives could modulate pathways involved in apoptosis and cell cycle regulation, which are critical for their anticancer effects .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications at various positions on the isoxazole ring influence biological activity. For instance, certain substitutions enhance potency while maintaining selectivity towards cancerous tissues .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate?

  • Methodological Answer : A widely used method involves the condensation of benzaldehyde oxime with ethyl acetoacetate in the presence of anhydrous ZnCl₂ as a catalyst at 60°C under solvent-free conditions. Subsequent hydrolysis with 5% NaOH yields the carboxylic acid intermediate, which is esterified to produce the final compound. Reaction progress is monitored via TLC, and recrystallization from ethanol ensures purity .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • Single-crystal X-ray diffraction : Determines molecular conformation and hydrogen-bonding networks (e.g., O–H···O dimers stabilizing the crystal lattice) .
  • NMR spectroscopy : Confirms substituent positions (e.g., hydroxymethyl and methyl ester groups).
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation. Short-term storage (1–2 weeks) at –4°C is acceptable. Degradation is indicated by color change (yellowing) or precipitate formation .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes linked to antiviral activity).
  • QSAR modeling : Correlate substituent modifications (e.g., methoxy vs. hydroxymethyl groups) with biological endpoints (e.g., IC₅₀ values) .

Q. How to resolve contradictory spectral data during characterization?

  • Methodological Answer :

  • Cross-validation : Combine NMR, IR, and mass spectrometry to confirm assignments.
  • Dynamic NMR : Resolve rotational isomers or tautomers causing split signals.
  • Crystallography : Validate ambiguous functional group positions via X-ray analysis .

Q. What strategies improve reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Catalyst screening : Test alternatives to ZnCl₂ (e.g., FeCl₃ or ionic liquids) for higher efficiency.
  • Solvent optimization : Replace solvent-free conditions with polar aprotic solvents (e.g., DMF) to enhance mixing.
  • Stepwise monitoring : Use inline FTIR to track intermediate formation and adjust reaction parameters in real time .

Q. How do supramolecular interactions influence crystallization?

  • Methodological Answer :

  • Hydrogen-bond analysis : Map O–H···O and C–H···N interactions using Mercury software to predict crystal packing.
  • π-π stacking : Quantify interplanar distances (e.g., 3.96 Å in the title compound) to assess stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.